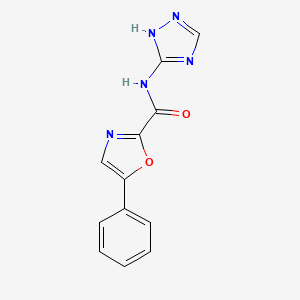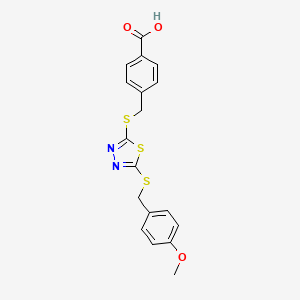
4-(((5-((4-MEO-BENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid is a complex organic compound that features a thiadiazole ring, a methoxybenzyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Methoxybenzyl Group: The thiadiazole-2-thiol is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the 5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole.
Formation of the Benzoic Acid Derivative: The final step involves the reaction of the intermediate with 4-(bromomethyl)benzoic acid under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-((4-Methylbenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid
- 4-(((5-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid
- 4-(((5-((4-Nitrobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid
Uniqueness
The presence of the methoxy group in 4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid distinguishes it from similar compounds. This functional group can influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
4-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c1-23-15-8-4-13(5-9-15)11-25-18-20-19-17(26-18)24-10-12-2-6-14(7-3-12)16(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTOSNZJZZMDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

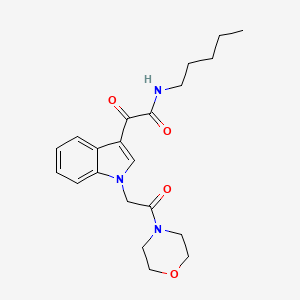
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)
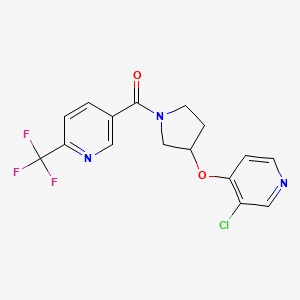
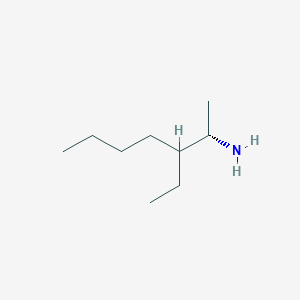
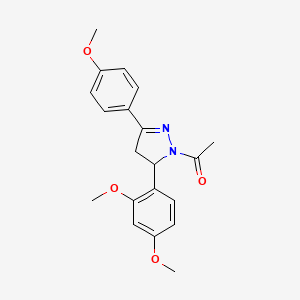
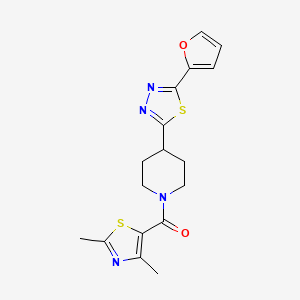
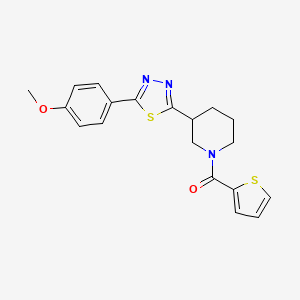
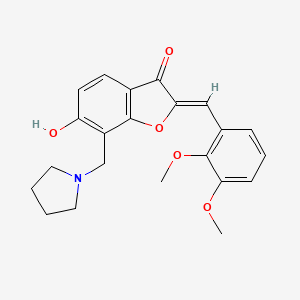
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)
